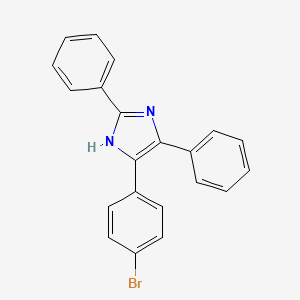
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone, also known as EF-24, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone is complex and involves multiple pathways. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone also activates the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of enzymes involved in the metabolism of estrogen, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and protect against oxidative stress. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has also been found to modulate the expression of genes involved in cell cycle regulation, angiogenesis, and metastasis.
実験室実験の利点と制限
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone also has some limitations, including its low bioavailability and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone. One area of interest is the development of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone analogs with improved pharmacokinetic properties. Another area of interest is the investigation of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone in combination with other drugs or therapies for the treatment of cancer and other diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone and its potential therapeutic applications.
合成法
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 2,5-dimethoxybenzaldehyde and 4-ethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by oxidation with manganese dioxide. The final product is obtained through recrystallization in ethanol.
科学的研究の応用
5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has also been shown to reduce inflammation in animal models of arthritis and lung injury. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-ethoxybenzylidene)-2(3H)-furanone has been found to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-25-16-7-5-14(6-8-16)11-15-12-20(26-21(15)22)18-13-17(23-2)9-10-19(18)24-3/h5-13H,4H2,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWKZGRZRXQRO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)
![1-[4-(2-chloro-4-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5222358.png)

![N-isopropyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5222373.png)
![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5222383.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)
![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)
![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![3-(2-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5222415.png)
![4-methyl-N-[1-{[(3-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5222419.png)
